SB 205384 - 160296-13-9

SB 205384

Catalog Number: EVT-282023
CAS Number: 160296-13-9
Molecular Formula: C17H18N2O3S
Molecular Weight: 330.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
4-amino-7-hydroxy-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-b]pyridine-3-carboxylic acid but-2-ynyl ester is a thienopyridine.
Synthesis Analysis

The synthesis of SB 205384 involves several steps that can be outlined as follows:

  1. Starting Materials: The synthesis begins with readily available precursors that are chemically modified through various reactions.
  2. Key Steps:
    • The initial step typically involves the formation of the tetrahydrobenzothiophene core, which is crucial for the biological activity of the compound.
    • Subsequent functionalization introduces the amino and hydroxyl groups at specific positions on the aromatic ring.
    • Finally, the but-2-ynyl ester group is attached to complete the structure.

Specific reaction conditions such as temperature, solvent choice, and catalysts are critical for optimizing yield and purity. For instance, reactions may require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Molecular Structure Analysis

The molecular structure of SB 205384 can be described as follows:

  • Empirical Formula: C₁₄H₁₅N₃O₂S
  • Molecular Weight: Approximately 273.35 g/mol
  • Structural Features:
    • The compound contains a tetrahydrobenzothiophene moiety fused with a pyridine ring.
    • Functional groups include an amino group (-NH₂), a hydroxyl group (-OH), and a carboxylic acid ester.

The three-dimensional conformation of SB 205384 is crucial for its interaction with GABA A receptors, influencing its binding affinity and efficacy as a modulator .

Chemical Reactions Analysis

SB 205384 participates in several chemical reactions that are significant for its pharmacological activity:

  1. Binding Interactions: It acts primarily through non-covalent interactions with GABA A receptor subunits, enhancing receptor activity in response to GABA binding.
  2. Metabolic Reactions: In vivo studies indicate that SB 205384 undergoes metabolic transformations that may affect its pharmacokinetics and pharmacodynamics.
  3. Receptor Modulation: The compound's ability to modulate receptor activity can lead to downstream signaling changes in neuronal pathways associated with anxiety and sedation.

These reactions are typically studied using radiolabeled ligands and electrophysiological techniques to assess binding affinity and functional outcomes .

Mechanism of Action

The mechanism of action of SB 205384 involves its role as a positive allosteric modulator at GABA A receptors:

  1. Allosteric Modulation: SB 205384 binds to sites on the GABA A receptor distinct from the GABA binding site, resulting in enhanced receptor activation when GABA is present.
  2. Subunit Selectivity: The compound shows selectivity for receptors containing alpha-3, alpha-5, or alpha-6 subunits, which are implicated in mediating anxiolytic effects without sedation.
  3. Physiological Effects: By potentiating GABAergic transmission in specific brain regions (e.g., locus coeruleus), SB 205384 may reduce anxiety-like behaviors while minimizing sedative effects .
Physical and Chemical Properties Analysis

SB 205384 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a solid or crystalline form.
  • Solubility: Soluble in organic solvents; limited solubility in water may affect bioavailability.
  • Stability: The compound's stability can vary based on environmental conditions such as pH and temperature.

These properties are critical for formulation development and determining appropriate routes of administration for therapeutic use .

Applications

SB 205384 has several scientific applications primarily related to its pharmacological profile:

  1. Research Tool: It serves as a valuable tool in neuroscience research to study GABA A receptor function and modulation.
  2. Anxiolytic Potential: Due to its selective anxiolytic effects without sedation, it is being investigated as a candidate for treating anxiety disorders.
  3. Pharmacological Studies: Researchers utilize SB 205384 to explore mechanisms underlying benzodiazepine pharmacology and develop new therapeutic agents that target specific receptor subtypes.
Introduction to SB-205384 in GABA<sub>A</sub> Receptor Research

Role of GABAA Receptor Heterogeneity in Neuropsychopharmacology

GABAA receptors represent the principal mediators of fast inhibitory neurotransmission in the vertebrate central nervous system. These pentameric ligand-gated ion channels assemble from a diverse pool of at least 16 subunits (α1–6, β1–3, γ1–3, δ, ε, π, and θ), generating profound structural and functional heterogeneity [1] [7]. This combinatorial diversity governs receptor pharmacology, synaptic localization, and neurodevelopmental expression patterns. Crucially, distinct subunit combinations confer specific physiological and behavioral functions: α1-containing receptors predominantly mediate sedative effects, α2-containing subtypes influence anxiety modulation, while α5-containing receptors localize extrasynaptically and impact learning and memory [1] [2]. This subunit-specific functional segregation drives the pursuit of selective pharmacological modulators to achieve targeted therapeutic outcomes without the broad adverse effects associated with non-selective agents like classical benzodiazepines. The development of compounds capable of discriminating among α subunit-containing receptor populations thus represents a cornerstone of modern neuropharmacology, aiming for precision interventions in anxiety, epilepsy, and other neuropsychiatric conditions [1] [10].

Historical Context of Subunit-Selective Modulator Development

The quest for subunit-selective GABAA modulators emerged from limitations observed with first-generation benzodiazepines. While clinically effective anxiolytics, their non-selective modulation across α1, α2, α3, and α5-containing receptors led to dose-limiting sedation, cognitive impairment, and dependence liability [1] [2]. Initial efforts focused on compounds like zolpidem, exhibiting preferential affinity for α1-containing receptors but lacking selectivity across other α subunits. Against this backdrop, SB-205384 (4-Amino-5,6,7,8-tetrahydro-7-hydroxy-2-methyl-[1H]benzothieno[2,3-b]pyridine-3-carboxylic acid 2-butynyl ester) was identified and initially characterized as a potential breakthrough compound with a unique mechanism and selectivity profile [5] [6].

Early investigations characterized SB-205384 as a positive allosteric modulator (PAM) exhibiting a novel temporal signature: it preferentially slowed the decay kinetics of GABA-activated currents rather than dramatically enhancing peak current amplitude, a profile distinct from benzodiazepines [2] [10]. Initial screening against human recombinant receptors expressed in Xenopus oocytes suggested selectivity for receptors incorporating the α3 subunit (α3β2γ2) over those containing α1 or α2 subunits [2] [5]. This apparent α3-selectivity positioned SB-205384 as a promising experimental tool and potential therapeutic candidate, particularly for anxiety disorders where α3 subunits are expressed in key limbic regions [1] [6]. Its characterization marked a significant step in the pharmacological exploration of GABAA receptor complexity.

SB-205384 as a Probe for α3/α5/α6-Containing GABAA Receptor Subtypes

Comprehensive reevaluation of SB-205384's subunit selectivity revealed a more complex and nuanced profile than initially proposed. Systematic testing across all six α subunit isoforms (α1-α6), co-expressed with β3 and γ2 subunits in mammalian cell lines, demonstrated significant potentiation not only at α3-containing receptors but also at receptors incorporating α5 or α6 subunits [1] [3] [6]. Crucially, the degree of potentiation varied markedly:

Table 1: Subunit-Specific Potentiation of GABAA Receptors by SB-205384 (0.3 µM)

Subunit CompositionPotentiation (% Increase in GABA Current)EC₅₀ (nM)
α6β3γ2~200%280
α3β3γ2~150%695
α5β3γ2~140%730
α1β3γ2Minimal (< 20%)Not applicable
α2β3γ2Minimal (< 20%)Not applicable
α4β3γ2MinimalNot applicable

Data compiled from [1] [3] [5]

SB-205384 exhibited the highest functional potency at α6β3γ2 receptors (EC₅₀ = 280 nM), followed by α3β3γ2 (EC₅₀ = 695 nM) and α5β3γ2 (EC₅₀ = 730 nM) [3] [5]. Minimal effects were observed at α1β3γ2, α2β3γ2, or α4β3γ2 receptors [1] [6]. This defined SB-205384 pharmacologically as a potent modulator of α3-, α5-, and notably α6-containing GABAA receptors. Structural investigations pinpointed molecular determinants underlying this selectivity. Construction of chimeric α1/α6 subunits and subsequent point mutagenesis identified a critical leucine residue within loop E of the extracellular N-terminal domain (present in rat α3, α5, α6) as a key factor conferring high sensitivity [1] [6]. Importantly, this residue is species-dependent (leucine in rat α6, absent in human α6), highlighting a significant limitation when extrapolating rodent data to humans for α6-containing receptors [1] [6].

Despite this species caveat for α6, SB-205384 remains a valuable research tool for probing α3/α5-containing receptor functions in rodents and humans. Key research applications include:

Table 2: Research Applications of SB-205384 in GABAA Receptor Subtype Investigation

Application DomainKey FindingsReference
Anxiety CircuitryModulates neuronal excitability in limbic regions (e.g., amygdala, hippocampus) expressing α3/α5 subunits. Contributes to anxiolytic effects in rodent models without significant sedation associated with α1 modulation. [1] [4]
Seizure Mitigationα6-selective PAM activity (in rat models) contributes to anticonvulsant efficacy. Demonstrated effectiveness in blocking TETS-induced seizures in zebrafish, particularly when combined with low-dose midazolam. [6] [9]
Behavioral ModulationLack of effect on isolation-induced aggression in mice suggests limited role of α3-containing receptors in this specific behavior, contrasting with known effects of α1 modulators. [4] [8]
Receptor Kinetics StudiesProvides mechanistic insight into allosteric modulation distinct from benzodiazepines (kinetic modulation vs. peak current enhancement). [2] [10]

Table synthesized from search results

SB-205384's ability to discriminate between receptor subtypes based on α subunit composition, particularly its potentiation of α3/α5/α6 over α1/α2/α4, makes it indispensable for dissecting the roles of these receptor populations in neurophysiology and behavior. Its unique kinetic modulation profile further distinguishes its mechanism from classical benzodiazepine-site ligands [1] [2] [9].

Properties

CAS Number

160296-13-9

Product Name

SB 205384

IUPAC Name

but-2-ynyl 4-amino-7-hydroxy-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-b]pyridine-3-carboxylate

Molecular Formula

C17H18N2O3S

Molecular Weight

330.4 g/mol

InChI

InChI=1S/C17H18N2O3S/c1-3-4-7-22-17(21)13-9(2)19-16-14(15(13)18)11-6-5-10(20)8-12(11)23-16/h10,20H,5-8H2,1-2H3,(H2,18,19)

InChI Key

JDTZAGLGBRRCJT-UHFFFAOYSA-N

SMILES

CC#CCOC(=O)C1=C(N=C2C(=C1N)C3=C(S2)CC(CC3)O)C

Solubility

Soluble in DMSO

Synonyms

4-amino-7-hydroxy-2-methyl-5,6,7,8-tetrahydrobenzo(b)thieno(2,3-b)pyridine-3-carboxylic acid but-2-ynyl ester
SB 205384
SB-205384

Canonical SMILES

CC#CCOC(=O)C1=C(N=C2C(=C1N)C3=C(S2)CC(CC3)O)C

Isomeric SMILES

CC#CCOC(=O)C1=C(N=C2C(=C1N)C3=C(S2)C[C@@H](CC3)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.